Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
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Overview
Description
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be introduced through nucleophilic substitution reactions, where the sulfonamide derivative reacts with 4-hydroxybenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxybenzyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-pyrrolidone: Used as a solvent and catalyst.
N-Methyl-2-pyrrolidone: Similar applications as N-Ethyl-2-pyrrolidone but with different properties.
Indole Derivatives: Known for their diverse biological activities.
Uniqueness
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H22N2O5S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-5-7-14(18)8-6-13)23(20,21)16-9-3-4-10-16/h5-8,18H,2-4,9-12H2,1H3 |
InChI Key |
FYKBCEULEVPIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=C(C=C1)O)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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